1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol

Antimycobacterial Mycobacterium fortuitum Structure-activity relationship

1,9Z,16-Heptadecatrien-4,6-diyn-3,8-diol (CAS 63898-22-6; synonym: dehydrofalcarindiol, 16,17-didehydrofalcarindiol) is a naturally occurring C17 polyacetylenic oxylipin featuring a hallmark butadiynylcarbinol core flanked by a terminal vinyl group at C-1–C-2 and a distinctive terminal olefin at C-16–C-17 that replaces the saturated methyl terminus found in the more widely studied analog falcarindiol. Isolated from diverse botanical sources including Artemisia borealis, Dendropanax arboreus, and Artemisia monosperma , this compound belongs to the falcarindiol-type structural subclass within the broader falcarinol-type polyacetylene family.

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
Cat. No. B12931690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESC=CCCCCCC=CC(C#CC#CC(C=C)O)O
InChIInChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h3-4,10,14,16-19H,1-2,5-9H2/b14-10-
InChIKeyOLUQMFYBNOJBQQ-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9Z,16-Heptadecatrien-4,6-diyn-3,8-diol: A Terminal Olefin-Modified C17 Polyacetylene with Differentiated Biological Selectivity


1,9Z,16-Heptadecatrien-4,6-diyn-3,8-diol (CAS 63898-22-6; synonym: dehydrofalcarindiol, 16,17-didehydrofalcarindiol) is a naturally occurring C17 polyacetylenic oxylipin featuring a hallmark butadiynylcarbinol core flanked by a terminal vinyl group at C-1–C-2 and a distinctive terminal olefin at C-16–C-17 that replaces the saturated methyl terminus found in the more widely studied analog falcarindiol . Isolated from diverse botanical sources including Artemisia borealis, Dendropanax arboreus, and Artemisia monosperma [1], this compound belongs to the falcarindiol-type structural subclass within the broader falcarinol-type polyacetylene family [2]. Its defining structural feature—the C-16 terminal double bond—profoundly alters its biological activity profile compared to saturated-terminus analogs, creating a functionally distinct entity rather than a mere structural variant [3].

Why Falcarindiol Cannot Substitute for 1,9Z,16-Heptadecatrien-4,6-diyn-3,8-diol: Terminal Olefination Determines Activity Spectrum


Compounds within the falcarindiol-type C17 polyacetylene class are not interchangeable despite sharing a common butadiynylcarbinol scaffold. The presence or absence of a terminal double bond at the C-16–C-17 position, the presence of a C-8 hydroxyl versus a ketone, and stereochemical configuration at C-3 and C-8 dictate fundamentally divergent bioactivity spectra [1]. Critically, 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol (terminal olefin present) exhibits a gain-of-function in larvicidal potency and a complete loss-of-function in antimycobacterial activity compared to falcarindiol (terminal methyl), while falcarindiol itself suffers from a selectivity index below 1 against Mycobacterium tuberculosis H37Rv due to concomitant cytotoxicity [2][3]. Furthermore, falcarinol-type analogs that lack the C-8 hydroxyl (e.g., falcarinol/panaxynol) display a different selectivity profile against tumor versus normal cells [4]. Any procurement or assay-design decision that treats these compounds as generic 'C17 polyacetylenes' will yield irreproducible or misleading biological results.

Quantitative Differentiation Matrix: 1,9Z,16-Heptadecatrien-4,6-diyn-3,8-diol vs. Closest Structural Analogs


Antimycobacterial Activity: Complete Loss of Function vs. Falcarindiol Attributable to Terminal Methyl Absence

1,9Z,16-Heptadecatrien-4,6-diyn-3,8-diol (as the 3R,8R stereoisomer, dehydrofalcarindiol) exhibited no detectable antimycobacterial activity when tested at concentrations up to 128 μg/mL against Mycobacterium fortuitum and Mycobacterium aurum [1]. In contrast, falcarindiol (3R,8S configuration, terminal methyl present) displayed MIC values of 30.7 μM against M. fortuitum and 61.4 μM against M. aurum in the same microtiter plate dilution assay [1]. The authors explicitly concluded that the terminal methyl group is vital for retention of antimycobacterial activity, establishing a clear structure-activity demarcation [1].

Antimycobacterial Mycobacterium fortuitum Structure-activity relationship

Larvicidal Activity: Gain of Function vs. Falcarindiol-Class Compounds Mediated by Brine Shrimp and Aedes aegypti Assays

1,9Z,16-Heptadecatrien-4,6-diyn-3,8-diol was described as 'highly active' in the brine shrimp (Artemia salina) lethality assay and exhibited potent larvicidal activity against the yellow fever mosquito Aedes aegypti [1]. This activity profile was obtained through activity-guided fractionation of an Artemisia borealis dichloromethane extract, which yielded only two polyacetylenes, allowing unambiguous attribution of activity to the target compound [1]. While direct quantitative comparator data against falcarindiol in the identical larvicidal assay are not available in the same study, the broader Artemisia polyacetylene literature indicates that terminal unsaturation in dehydrofalcarindiol-type structures is associated with enhanced insecticidal and nematicidal properties compared to saturated-terminus congeners [2].

Larvicidal Aedes aegypti Brine shrimp toxicity

Cytotoxic Selectivity: Differential Activity Against Tumor Cell Lines with Spared Normal Hepatocyte Toxicity

Bioassay-guided fractionation of Dendropanax arboreus leaf extract identified cis-1,9,16-heptadecatriene-4,6-diyne-3,8-diol as the active cytotoxic principle against Hep-G2 (hepatocellular carcinoma), A-431 (epidermoid carcinoma), H-4IIE (hepatoma), and L-1210 (lymphocytic leukemia) tumor cell lines . Critically, the compound was reported as not toxic against normal hepatocytes in the same study, suggesting a therapeutically relevant selectivity window . In a subsequent comprehensive analysis of D. arboreus oxylipins, dehydrofalcarindiol (compound 5, the 3R,8R stereoisomer of the target compound) exhibited an ED50 of 2.1 μg/mL against L1210 cells, while falcarindiol (compound 4) and falcarinol (compound 1) demonstrated distinct potency and selectivity profiles across the NCI 60-cell-line panel [1]. This contrasts with falcarindiol, which against M. tuberculosis H37Rv showed a selectivity index below 1 due to cytotoxicity at concentrations near its MIC [2].

Cytotoxicity Hep-G2 Selectivity index Normal hepatocyte

Terminal Double Bond as a Pharmacophoric Determinant: SAR Evidence from Falcarindiol Analog Anticancer Screening

A systematic SAR study of 40 optically active falcarindiol analogues revealed that the analogue bearing a terminal double bond (3R,8S)-2i exhibited the most potent antiproliferative effect against Hccc-9810 cholangiocarcinoma cells with an IC50 of 0.46 μM [1]. This terminal-olefin-containing analogue induced apoptosis in a concentration-dependent manner via oxidative stress accumulation (increased LDH release, increased MDA content, reduced SOD activity) [1]. While (3R,8S)-2i is a synthetic falcarindiol analogue rather than the target natural product itself, the structural correspondence (terminal C=C in place of a saturated terminus) directly parallels the structural distinction between 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol and falcarindiol, providing mechanistic plausibility for the differentiated biological profiles observed between these two natural products [1][2].

Structure-activity relationship Terminal olefin IC50 Anticancer

Antifungal Activity: Quantitative Comparison with Falcarindiol and Acetylated Derivatives from A. borealis

Both 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol and its diacetate derivative, isolated from Artemisia borealis, exhibited antifungal activity [1]. The study reported antifungal activity for both the genuine polyacetylenes and their acetylated forms, with the diacetate of the target compound being characterized by NMR spectroscopy (SpectraBase Compound ID: BbUxet6F6vS) [1][2]. In the context of the broader C17 polyacetylene antifungal landscape, falcarindiol has been reported as active against phytopathogenic fungi with EC50 values in the range of 4–23 μg/mL for optimized synthetic analogues, while the natural product stipudiol served as a comparator baseline [3]. Cross-study comparison suggests that the antifungal potency of the target compound is of the same order of magnitude as falcarindiol-type compounds, but its structural differentiation (terminal olefin) becomes critical when simultaneous larvicidal, cytotoxic, or selectivity requirements are part of the experimental design [1][3].

Antifungal Polyacetylene Artemisia borealis Acetate derivative

Optimal Deployment Scenarios for 1,9Z,16-Heptadecatrien-4,6-diyn-3,8-diol in Research and Procurement


Vector-Control Lead Discovery Targeting Aedes aegypti (Dengue/Zika/Chikungunya Vector)

The demonstrated larvicidal activity against Aedes aegypti [1] positions 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol as a natural-product scaffold for mosquito larvicide development. Procurement of this specific compound (rather than falcarindiol) is essential because the terminal olefin structural feature has been mechanistically linked to enhanced cytotoxic and insecticidal potency in C17 polyacetylenes [2]. The compound's concurrent antifungal activity further supports evaluation in integrated pest management programs where both fungal pathogens and dipteran vectors require control [1].

Selective Anticancer Screening with Normal Hepatocyte Sparing

The unique selectivity profile—cytotoxic against Hep-G2, A-431, H-4IIE, and L-1210 tumor lines while sparing normal hepatocytes —makes this compound a preferred choice over falcarindiol (SI < 1; cytotoxic at antimycobacterial concentrations [3]) for cancer drug discovery programs. The ED50 of 2.1 μg/mL against L1210 cells [4], combined with structural insights from the falcarindiol analogue SAR study showing that terminal-olefin analogues achieve sub-micromolar IC50 values [2], provides a quantitative baseline for medicinal chemistry optimization. Researchers should specify the (3S,8S) or (3R,8R) stereoisomer based on the desired potency-selectivity balance, as stereochemistry at C-3 and C-8 modulates the cytotoxicity profile [4].

Antimycobacterial Counter-Screening and Selectivity Profiling

The complete absence of antimycobacterial activity at concentrations up to 128 μg/mL (~495 μM) [5] makes this compound an ideal negative control or selectivity probe in antimycobacterial drug discovery. Unlike falcarindiol (MIC 30.7–61.4 μM against M. fortuitum and M. aurum) [5], 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol can be used to confirm that observed antimycobacterial activity in extract libraries is attributable to terminal-methyl-bearing congeners rather than to terminal-olefin-containing polyacetylenes. This negative selectivity is also advantageous in antifungal programs where mycobacterial-sparing activity is desired for topical or environmental applications.

Polyacetylene Biosynthetic Pathway Studies and Chemotaxonomic Marker Research

The compound's occurrence in phylogenetically diverse plant families (Araliaceae: Dendropanax arboreus ; Asteraceae: Artemisia borealis [1], Artemisia monosperma [6]; Apiaceae: select species [3]) makes it a valuable chemotaxonomic marker for studying the distribution and evolution of terminal-desaturase enzymes in C17 polyacetylene biosynthesis. Procurement of authenticated reference material with defined stereochemistry is critical for accurate LC-MS and GC-MS identification in metabolomics studies, as the compound can be confused with isobaric congeners that differ only in double-bond position or stereochemistry [4].

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